Cytotoxicity in Human Cancer Cells: Cannogenin Glycoside Exhibits Sub-Micromolar Potency Comparable to Other Cardenolides
In a direct head-to-head comparison, a cannogenin-derived glycoside (3-O-β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosylcannogenin) was evaluated for cytotoxicity against Bel-7402 human hepatoma and BGC-823 human gastric cancer cells alongside other cardenolide glycosides [1]. All compounds tested, including the cannogenin glycoside, demonstrated IC₅₀ values of <1 μM for both cell lines, establishing a consistent potency benchmark for cardenolide glycosides regardless of the specific aglycone core [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | <1 μM (Bel-7402 & BGC-823 cells) |
| Comparator Or Baseline | Other cardenolide glycosides (compounds 2-10) from Saussurea stella |
| Quantified Difference | No significant difference; all tested glycosides <1 μM |
| Conditions | Bel-7402 human hepatoma cells and BGC-823 human gastric cancer cells |
Why This Matters
This data confirms that cannogenin, when glycosylated, delivers potent anticancer activity in vitro, making it a valid alternative aglycone core for developing glycoside-based cytotoxic agents.
- [1] Wang, T. M., et al. (2007). Cardenolides from Saussurea stella with cytotoxicity toward cancer cells. Journal of Natural Products, 70(9), 1429-1433. View Source
